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Compound of Interest

Compound Name: eCF506

Cat. No.: B10774080

A detailed comparison of the preclinical and clinical data suggests that eCF506 may possess a
more favorable side-effect profile than dasatinib, primarily attributed to its unique mechanism of
action and higher kinase selectivity. While extensive clinical data for eCF506 is not yet
available, preclinical studies and initial Phase 1 clinical trial results indicate good tolerability.

Dasatinib, a multi-targeted tyrosine kinase inhibitor (TKI), is an established therapeutic for
chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic
leukemia (Ph+ ALL).[1] Howeuver, its clinical use can be associated with a range of adverse
events.[2][3] eCF506 (also known as NXP900) is a novel, potent, and selective inhibitor of SRC
family kinases (SFKs) currently in early-stage clinical development.[4][5] Preclinical evidence
suggests that eCF506's distinct mechanism of locking SRC in its inactive conformation may
translate to improved tolerability compared to existing SRC/ABL inhibitors like dasatinib.[4]

Mechanism of Action: A Key Differentiator

The differing side-effect profiles of eCF506 and dasatinib can be largely attributed to their
distinct mechanisms of action and kinase selectivity.

eCF506 is a "conformation-selective" inhibitor that locks SRC kinase in its native, inactive state.
This dual mechanism inhibits both the enzymatic (kinase) activity and the scaffolding functions
of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[4]
Importantly, eCF506 exhibits high selectivity for SRC family kinases with significantly less
activity against ABL kinase.[5]
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Dasatinib, in contrast, is an ATP-competitive inhibitor that binds to the active conformation of
multiple kinases, including BCR-ABL and SRC family kinases.[6] This broader kinase inhibition
profile, while effective therapeutically, is also thought to contribute to its off-target side effects.
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Figure 1: Comparative Mechanisms of Action. eCF506 selectively stabilizes the inactive
conformation of SRC, inhibiting both its kinase and scaffolding functions. Dasatinib binds to the
active conformation of a broader range of kinases.

Comparative Side-Effect Profile

The following tables summarize the reported side effects of eCF506 and dasatinib based on

available preclinical and clinical data.

Preclinical Toxicology
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Parameter

eCF506

Dasatinib

General Tolerability

Well-tolerated in syngeneic

murine cancer models.[4]

Toxicities observed in multiple
tissues including Gl tract,
hematopoietic system, liver,
kidneys, and heart in rats and

monkeys.[6]

Kinase Selectivity

Highly selective for SRC family

kinases over ABL kinase.[5]

Inhibits multiple kinases
including BCR-ABL, SRC
family, c-KIT, EPHA2, and
PDGFRB.[6]

Cardiotoxicity

Not reported as a significant

preclinical finding.

Ventricular necrosis,
hemorrhage, and cardiac

hypertrophy observed in rats.

[6]

Embryo-fetal Toxicity

Not explicitly reported.

Teratogenic in rats and rabbits,
causing embryo-fetal lethality

and abnormalities.[6]

Clinical Adverse Events

eCF506 (NXP900) - Phase 1 Data

Data from the initial Phase 1 clinical trial of NXP900 in patients with advanced solid tumors

indicates the following treatment-emergent adverse events (all grades):[7]
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Adverse Event Frequency Grade

Fatigue High Mostly Grade 1-2
Diarrhea Common Mostly Grade 1-2
Nausea Common Mostly Grade 1-2
Abdominal Pain Common Mostly Grade 1-2
Dyspnea Common Mostly Grade 1-2
Vomiting Common Mostly Grade 1-2

Dose-limiting toxicities had not been identified at doses up to 250 mg/day.[7]
Dasatinib - Clinical Trial Data

Dasatinib has been extensively studied in numerous clinical trials. The following table
summarizes common adverse events reported in patients with CML.

Common Adverse Events Common Grade 3/4

Adverse Event Category
(All Grades) Adverse Events

Myelosuppression )
) ] Neutropenia,
Hematological (neutropenia, ) )
_ ] Thrombocytopenia, Anemia[2]
thrombocytopenia, anemia)

Fluid retention (pleural

effusion, peripheral edema), ] )
Pleural effusion, Diarrhea,

Non-Hematological diarrhea, headache, i
Headache, Fatigue[2][3]

musculoskeletal pain, rash,

fatigue, nausea

Congestive heart
Cardiovascular failure/cardiac dysfunction,

Myocardial infarction[3]

Gastrointestinal and central
Hemorrhage
nervous system hemorrhage[2]
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Experimental Protocols
eCF506 (NXP900) Phase 1 Clinical Trial (NCT05873686)

This is a first-in-human, open-label, dose-escalation (Part A) and expansion (Part B) study in
adult patients with advanced solid tumors.[8][9]

e Primary Objective: To evaluate the safety and tolerability of NXP900 and determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10]

» Study Design: Patients receive escalating oral doses of NXP900 once daily.[9][10]

» Adverse Event Monitoring: Adverse events (AEs) are graded according to the National
Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) v5.0. Dose-
limiting toxicities (DLTs) are assessed during the first cycle of treatment.[7]

(Dose Escalation (Part AD

Safety & Tolerability Assessment

Dose Expansion (Part B) Determine MTD/RP2D
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Figure 2: NXP900 Phase 1 Trial Workflow. A dose escalation phase to determine safety is
followed by a dose expansion phase in selected patient cohorts.

Dasatinib Clinical Trial (CA180-034)
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This was a Phase 3, randomized, open-label study comparing different dosing regimens of
dasatinib in patients with CML resistant or intolerant to imatinib.[2]

» Objective: To evaluate the efficacy and safety of different dasatinib dosing schedules.[2]

» Study Design: Patients were randomized to receive dasatinib 100 mg once daily, 140 mg
once daily, 50 mg twice daily, or 70 mg twice daily.[2]

o Adverse Event Monitoring: Adverse events were graded using the Common Terminology
Criteria for Adverse Events (CTCAE). Dose interruptions and reductions were implemented
to manage toxicities.[2]

Preclinical Toxicology Studies

o eCF506: In vivo tolerability was assessed in syngeneic mouse models of breast cancer. Mice
were treated with eCF506, and tumor growth and animal weight were monitored.[4]

o Dasatinib: Preclinical toxicology was evaluated in rats and monkeys through single and
repeat-dose studies. A broad range of tissues were assessed for pathological changes.
Embryo-fetal development studies were conducted in rats and rabbits.[6]

Conclusion

Based on the available data, eCF506 appears to have a more favorable side-effect profile
compared to dasatinib. The high selectivity of eCF506 for SRC family kinases and its unique
mechanism of action likely contribute to its improved tolerability in preclinical models. The initial
clinical data for NXP900 (eCF506) is promising, with most adverse events being low-grade and
manageable. In contrast, dasatinib is associated with a broader range of and often more
severe adverse events, including myelosuppression, fluid retention, and cardiovascular
toxicities, which are consistent with its multi-targeted kinase inhibition.

Further clinical investigation, particularly randomized controlled trials directly comparing
eCF506 and dasatinib, will be necessary to definitively establish the relative safety and efficacy
of these two agents. However, the early data suggests that eCF506 holds the potential to be a
safer alternative for indications where SRC inhibition is a key therapeutic strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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